molecular formula C20H23FN6O2 B11147104 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

カタログ番号: B11147104
分子量: 398.4 g/mol
InChIキー: CRGRUVFCKZYWAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone (CAS Number: 1574310-43-2) is a chemical compound with the molecular formula C20H23FN6O2 and a molecular weight of 398.434 g/mol . Its structure integrates two pharmacologically significant moieties: a 1,2,4-triazole ring and a piperazine group. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and is widely recognized for its broad spectrum of biological activities. Scientific literature reviews have documented that compounds containing the 1,2,4-triazole core exhibit antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antioxidant properties, making this structural motif a valuable starting point for drug discovery and biochemical research . The piperazine ring is another common feature in bioactive molecules, often contributing to favorable pharmacokinetic properties and receptor binding. This combination of structural features makes 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone a compound of significant interest for researchers investigating new pharmacologically active agents. It is suitable for use in various in vitro assays, including high-throughput screening, mechanism-of-action studies, and structure-activity relationship (SAR) analysis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

分子式

C20H23FN6O2

分子量

398.4 g/mol

IUPAC名

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one

InChI

InChI=1S/C20H23FN6O2/c1-29-19-10-9-18-23-22-17(27(18)24-19)3-2-4-20(28)26-13-11-25(12-14-26)16-7-5-15(21)6-8-16/h5-10H,2-4,11-14H2,1H3

InChIキー

CRGRUVFCKZYWAD-UHFFFAOYSA-N

正規SMILES

COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1

製品の起源

United States

準備方法

Tosyl-Mediated Cyclization

A method adapted from piperazine synthesis literature involves reacting N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in hexamethylphosphoramide (HMPA) at 80–100°C for 30 minutes. This yields 1-(4-fluorophenyl)piperazine with >50% efficiency.

Microwave-Assisted Alkylation

Modern protocols use microwave irradiation to accelerate benzylation. For example, treating piperazine with 4-fluorobenzyl chloride in ethanol under microwaves (150 W, 10 min) reduces dibenzylation byproducts, achieving 95% yield.

Construction of 6-Methoxytriazolo[4,3-b]pyridazin-3-yl Core

The triazolopyridazine fragment is synthesized via cyclocondensation or click chemistry .

Cyclocondensation of Hydrazines

Reacting 3-amino-6-methoxypyridazine with trimethylorthoformate in acetic acid generates the triazole ring. Subsequent oxidation with Pb(OAc)₄ forms the triazolopyridazine scaffold, achieving 75–80% purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach couples 6-methoxypyridazine-3-azide with propargyl alcohol using Cu(I) catalysis. This method offers regioselectivity (>90% 1,4-disubstituted triazole) and mild conditions (RT, 12 h).

Ketone Linker Formation and Final Coupling

The butanone bridge connects the piperazine and triazolopyridazine units via alkylation or amide coupling .

Friedel-Crafts Acylation

In a two-step process:

  • Butanone Formation : 4-Chlorobutanoyl chloride reacts with 4-fluorophenylpiperazine in CH₂Cl₂ with AlCl₃ (0°C, 2 h), yielding 1-(4-fluorophenyl)-4-chlorobutanone (68% yield).
  • Nucleophilic Displacement : The chloride is displaced by triazolopyridazine using K₂CO₃ in DMF (80°C, 6 h), achieving 62% yield.

Carbodiimide-Mediated Coupling

Activating the triazolopyridazine-3-carboxylic acid with EDC/HOBt enables coupling to 4-(4-fluorophenyl)piperazine-1-butanol. Optimal conditions (DMF, RT, 12 h) yield 71–86%.

Optimization and Purification Strategies

Solvent and Catalyst Impact

Condition Yield (%) Purity (%) Source
DMF with EDC/HOBt 86 98
Ethanol with NaHCO₃ 71 95
CH₂Cl₂ with AlCl₃ 68 90

Recrystallization Protocols

  • Ethanol-Water System : Crude product dissolved in hot ethanol (50°C) and precipitated with H₂O (0°C) achieves >99% purity.
  • Flash Chromatography : Silica gel elution with EtOAc/hexane (7:3) removes unreacted intermediates.

Challenges and Solutions

  • Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regiochemistry, avoiding 1,5-byproducts.
  • Piperazine Over-Alkylation : Using stoichiometric HCl salts (e.g., piperazine·2HCl) suppresses dibenzylation.
  • Thermal Degradation : Microwave-assisted steps reduce reaction time, minimizing decomposition.

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Microreactors enable safer handling of exothermic steps (e.g., Friedel-Crafts), improving yield by 15%.
  • Green Chemistry : Subcritical water replaces DMF in coupling reactions, reducing waste.

化学反応の分析

1-[4-(4-フルオロフェニル)ピペラジノ]-4-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-1-ブタノンは、次のような様々な化学反応を起こす可能性があります。

    酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するケトンやカルボン酸を生成します。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用する還元反応は、ケトン基をアルコールに変換することができます。

    置換: 求核置換反応は、芳香環またはピペラジン部分に異なる置換基を導入することができます。

    加水分解: 酸性または塩基性加水分解は、化合物をその構成要素に分解することができます.

科学的研究の応用

1-[4-(4-フルオロフェニル)ピペラジノ]-4-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-1-ブタノンは、科学研究においていくつかの応用があります。

作用機序

1-[4-(4-フルオロフェニル)ピペラジノ]-4-(6-メトキシ[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)-1-ブタノンの作用機序には、神経伝達物質受容体や酵素などの特定の分子標的との相互作用が関係しています。フルオロフェニル基は、結合親和性を高め、トリアゾロ[4,3-b]ピリダジニル部分は、シグナル伝達経路を調節することにより、生物学的活性を高めます .

類似化合物との比較

Comparison with Structural Analogues

Structural Features and Modifications

Table 1: Key Structural Differences and Similarities
Compound Name/ID Piperazine Substitution Heterocyclic Core Chain Modification Molecular Weight (g/mol)
Target Compound 4-Fluorophenyl 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl Butanone 317–380.4
1-{4-[3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}-4-phenyl-1-butanone 4-Fluorophenyl [1,2,3]Triazolo[4,5-d]pyrimidin-7-yl Phenylbutanone 445.5
MK69 (RTC193) 4-Trifluoromethylphenyl 1H-Pyrazol-4-yl Butanone ~445 (calculated)
AZD5153 3-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-6-yl Triazolopyridazine Phenoxyethyl-piperazinone 493.6 (reported)
1-(Azepan-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one Azepane (7-membered ring) 6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl Butanone 317.39

Key Observations:

  • Heterocyclic Core Variations : The target compound’s triazolopyridazine core differs from triazolopyrimidine in and pyrazole in , impacting electronic properties and binding specificity.
  • Chain Flexibility: The butanone chain in the target compound offers moderate flexibility compared to AZD5153’s rigid phenoxyethyl-piperazinone .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Predictions
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Notes
Target Compound ~2.5 ~0.1 (moderate) Methoxy group improves solubility vs. chloro analogues
MK69 ~3.8 <0.01 High lipophilicity due to trifluoromethyl group
AZD5153 ~3.2 ~0.05 Balanced by phenoxyethyl polar group

生物活性

1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests diverse biological activities, particularly in neuropharmacology.

Structural Overview

The compound features a piperazine ring substituted with a fluorophenyl group and a triazolopyridazine moiety. This combination enhances its receptor affinity and potential pharmacological effects. The molecular formula is C20H23FN6O2C_{20}H_{23}FN_{6}O_{2} with a molecular weight of 398.4 g/mol.

Biological Activity

Preliminary Studies and Pharmacological Effects

Initial studies indicate that 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone exhibits significant biological activity. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antipsychotic Properties : The presence of the piperazine moiety is noted for enhancing receptor affinity in neuropharmacology.
  • Antidepressant Effects : Similar compounds have shown efficacy in treating depressive disorders.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies often focus on:

  • Receptor Binding Affinity : Evaluating how well the compound binds to specific receptors (e.g., serotonin and dopamine receptors).
  • Mechanism of Action : Investigating the pathways through which the compound exerts its effects.

Comparative Analysis

A comparative analysis of structurally similar compounds can provide insights into the unique properties of 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone. Below is a summary table of related compounds:

Compound NameStructureKey Features
1-(2-Methylphenyl)piperazineStructureSimple piperazine derivative; lower complexity
2-(Pyridin-2-yl)thiazoleStructureContains heterocyclic thiazole; different pharmacological profile
5-Fluoro-N,N-dimethyltryptamineStructureTryptamine derivative; known for psychoactive properties

Case Study 1: Neuropharmacological Evaluation

A study conducted on compounds similar to 1-[4-(4-Fluorophenyl)piperazino]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone evaluated their binding affinity to serotonin receptors. Results indicated that modifications to the piperazine structure could enhance receptor selectivity and potency.

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of derivatives containing the triazolopyridazine structure. The findings suggested that these compounds exhibited significant behavioral changes in animal models of depression, indicating potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Piperazine intermediate formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to construct the piperazine ring .
  • Triazolo-pyridazine coupling : Using reflux in solvents like ethanol or dimethylformamide (DMF) for 12–24 hours to attach the triazolo-pyridazine moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity . Key challenge: Minimizing byproducts during coupling; adjusting reaction temperature (80–100°C) improves yield .

Q. How is structural characterization performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 445.2026 vs. calculated 445.2026) .
  • X-ray crystallography : Resolves stereochemistry of the butanone-triazolo-pyridazine linkage (e.g., bond angles of 109.5° for sp³ carbons) .

Q. What solvents and conditions are suitable for solubility testing?

  • Polar solvents : DMSO or methanol (solubility >10 mg/mL at 25°C).
  • Aqueous buffers : Use 0.1% Tween-80 to enhance solubility in PBS (pH 7.4) for in vitro assays . Note: Solubility drops below 1 mg/mL in hexane or chloroform .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Core modifications : Replace the methoxy group with ethoxy or hydrogen to assess steric effects on binding .
  • Piperazine substitutions : Compare 4-fluorophenyl vs. 4-methoxyphenyl to evaluate electronic impacts on target affinity .
  • Bioassay protocols : Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 μM concentrations . Data example:
DerivativeIC₅₀ (nM) for Kinase XLogP
Methoxy12 ± 1.52.3
Ethoxy28 ± 2.12.8
Reference: .

Q. How to resolve contradictions in bioactivity data across studies?

  • Purity verification : Re-test compounds with HPLC purity <95% to rule out impurity-driven artifacts .
  • Assay standardization : Use consistent ATP concentrations (e.g., 10 μM) in kinase assays to reduce variability .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding poses align with experimental IC₅₀ trends .

Q. What computational methods predict metabolic stability?

  • In silico tools : Use SwissADME to estimate CYP450 metabolism hotspots (e.g., triazolo-pyridazine ring oxidation) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for hydroxylated derivatives . Key finding: The 4-fluorophenyl group reduces CYP2D6-mediated metabolism compared to non-fluorinated analogs .

Methodological Notes

  • Contradiction analysis : Conflicting solubility data may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
  • Advanced purification : Countercurrent chromatography (CCC) improves separation of closely related triazolo-pyridazine analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。